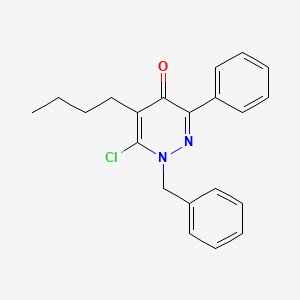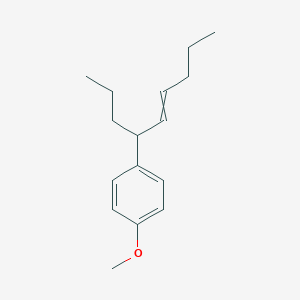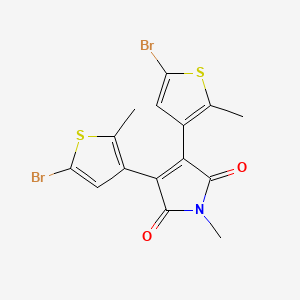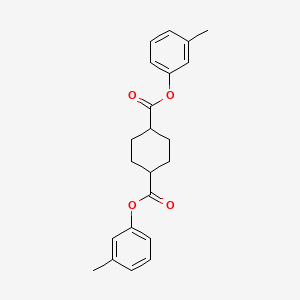![molecular formula C11H22O2Sn B14198322 Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane CAS No. 876032-40-5](/img/structure/B14198322.png)
Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane is a chemical compound with a complex structure that includes a stannane (tin-containing) moiety and a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with trimethylstannyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane group. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production would also require stringent control of moisture and impurities to maintain the integrity of the stannane group.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane can undergo various chemical reactions, including:
Oxidation: The stannane group can be oxidized to form tin oxides.
Reduction: The compound can be reduced under specific conditions to yield different tin-containing products.
Substitution: The stannane group can participate in substitution reactions, where the trimethylstannyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds.
Aplicaciones Científicas De Investigación
Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism by which Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane exerts its effects involves the interaction of the stannane group with various molecular targets. The tin atom can coordinate with different ligands, influencing the compound’s reactivity and biological activity. The cyclopropane ring adds to the compound’s stability and rigidity, affecting its overall behavior in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: A precursor in the synthesis of Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane.
Trimethylstannyl Chloride: Another organotin compound with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of a stannane group and a cyclopropane ring. This structure imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
876032-40-5 |
|---|---|
Fórmula molecular |
C11H22O2Sn |
Peso molecular |
305.00 g/mol |
Nombre IUPAC |
trimethylstannyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O2.3CH3.Sn/c1-7(2)5(6(9)10)8(7,3)4;;;;/h5H,1-4H3,(H,9,10);3*1H3;/q;;;;+1/p-1 |
Clave InChI |
DQEJOZSYNWSKIE-UHFFFAOYSA-M |
SMILES canónico |
CC1(C(C1(C)C)C(=O)O[Sn](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)


![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)




methanone](/img/structure/B14198294.png)

![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)

methanone](/img/structure/B14198310.png)

